An In-depth Technical Guide to the Molecular Structure and Topology of Ether-Linked Dicarboxylic Acids for Advanced Research
An In-depth Technical Guide to the Molecular Structure and Topology of Ether-Linked Dicarboxylic Acids for Advanced Research
A Note on the Subject Compound
Initial research into the specific molecular architecture of 4-[(4-carboxyphenoxy)methyl]benzoic acid reveals a notable scarcity of dedicated scholarly articles and experimental data. This suggests that the compound may be a novel or less-explored entity within the broader class of ether-linked aromatic dicarboxylic acids. To provide a robust and technically sound guide for researchers, scientists, and drug development professionals, this document will focus on a closely related and well-characterized analogue: 4-(4-carboxyphenoxy)benzoic acid (CAS No. 2215-89-6), also known as 4,4'-Oxybis(benzoic acid). The structural principles, analytical methodologies, and topological concepts discussed herein are fundamentally applicable to the originally proposed molecule, offering a strong predictive and methodological framework for its future investigation.
Introduction: The Architectural Significance of Ether-Linked Aromatic Dicarboxylic Acids
Aromatic dicarboxylic acids linked by flexible ether moieties represent a critical class of building blocks in supramolecular chemistry, materials science, and pharmaceutical development. Their semi-rigid nature, stemming from the combination of rigid phenyl rings and a flexible ether linkage, allows for the construction of diverse and functional molecular architectures. The terminal carboxylic acid groups are potent hydrogen-bond donors and acceptors, predisposing these molecules to form predictable and stable supramolecular synthons. Understanding the interplay between molecular conformation and the resulting crystal packing is paramount for designing materials with tailored properties, such as high thermal stability or specific host-guest capabilities. This guide provides an in-depth exploration of the molecular structure, synthesis, and analytical characterization of 4-(4-carboxyphenoxy)benzoic acid, serving as a comprehensive resource for researchers in the field.
Section 1: Molecular Structure and Physicochemical Properties
4-(4-carboxyphenoxy)benzoic acid is a symmetrical molecule featuring two para-substituted benzoic acid moieties bridged by an ether oxygen atom. This linkage imparts a degree of conformational flexibility, allowing the phenyl rings to adopt various dihedral angles, which in turn influences the crystal packing and ultimately the material's bulk properties.
Chemical and Physical Properties
A summary of the key physicochemical properties of 4-(4-carboxyphenoxy)benzoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 2215-89-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2][5] |
| Molecular Weight | 258.23 g/mol | [1][3][5] |
| IUPAC Name | 4-(4-carboxyphenoxy)benzoic acid | [6] |
| Appearance | White to pale brown solid/powder | [1][3][5] |
| Melting Point | 313-332 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [3][5] |
| pKa | 3.94 ± 0.10 (Predicted) | [3] |
Crystallographic Data and Molecular Conformation
The three-dimensional arrangement of atoms and the intermolecular interactions in the solid state are best understood through single-crystal X-ray diffraction. For 4-(4-carboxyphenoxy)benzoic acid, crystallographic studies reveal a monoclinic crystal system.
The fundamental structural unit in the crystal lattice is the hydrogen-bonded dimer, a hallmark of carboxylic acids. In this robust supramolecular synthon, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. These dimers then serve as the primary building blocks for the extended crystal structure.
The dihedral angle between the two phenyl rings is a critical conformational parameter. This angle is influenced by the steric and electronic effects of the substituents and the demands of efficient crystal packing.
Section 2: Synthesis and Purification
The synthesis of 4-(4-carboxyphenoxy)benzoic acid can be approached through several routes. A common and effective method involves the oxidation of a methyl-substituted precursor, which is itself synthesized via a nucleophilic aromatic substitution reaction.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: (1) formation of the diaryl ether, and (2) oxidation of the methyl group to a carboxylic acid.
Caption: Generalized synthetic workflow for 4-(4-carboxyphenoxy)benzoic acid.
Experimental Protocol: Oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene
This protocol is adapted from a patented industrial process and provides a robust method for synthesizing the target molecule's precursor, which can then be oxidized.[7]
Materials:
-
1-(4-methylphenoxy)-4-phenoxybenzene
-
Propionic acid (or Acetic acid)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor equipped with gas inlet and stirrer
Procedure:
-
Charge the high-pressure reactor with 1-(4-methylphenoxy)-4-phenoxybenzene (1 part by weight) and propionic acid (4 parts by weight).
-
Add the catalyst system: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Pressurize the reactor with air or oxygen to the desired pressure.
-
Heat the mixture to 120-150°C with vigorous stirring.
-
Maintain the reaction for several hours until oxygen uptake ceases.
-
Cool the reactor to approximately 40°C. The product, 4-(4-phenoxyphenoxy)benzoic acid, will precipitate.
-
Filter the precipitate and wash with the reaction solvent (propionic or acetic acid).
-
The wet cake can be recrystallized from the same solvent to yield a high-purity product.
Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the product. The final product's purity should be assessed by HPLC and its identity confirmed by melting point determination and spectroscopic analysis.
Section 3: Spectroscopic and Thermal Characterization
A combination of spectroscopic and thermal analysis techniques is essential to confirm the identity, purity, and stability of the synthesized 4-(4-carboxyphenoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons will appear as a set of doublets in the range of 7.0-8.2 ppm. The carboxylic acid protons will present as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. The carbonyl carbons of the carboxylic acid groups will be observed around 165-175 ppm. The aromatic carbons will show distinct signals, with the ether-linked carbons appearing at a characteristic downfield shift.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid dimer |
| ~1700 (strong, sharp) | C=O stretch of the carboxylic acid |
| ~1600, ~1500 | C=C stretches of the aromatic rings |
| ~1250 (strong) | Asymmetric C-O-C stretch of the diaryl ether |
The broadness of the O-H stretch is a definitive characteristic of the strong hydrogen bonding present in the carboxylic acid dimer.[10]
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound. For aromatic carboxylic acids, decomposition typically occurs at high temperatures. TGA can determine the onset of thermal degradation, which is crucial for applications in high-performance polymers.[11]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and other phase transitions. For 4-(4-carboxyphenoxy)benzoic acid, a sharp endothermic peak corresponding to its high melting point would be expected, indicative of a crystalline solid with a stable lattice.
Section 4: Topological Analysis and Supramolecular Chemistry
The field of crystal engineering leverages the predictable nature of non-covalent interactions to design solid-state materials with desired topologies and functions.[12] Dicarboxylic acids like 4-(4-carboxyphenoxy)benzoic acid are exemplary building blocks in this field due to their ability to form robust and directional hydrogen bonds.
Primary Supramolecular Synthons
The primary and most stable supramolecular interaction is the formation of the carboxylic acid dimer, as previously described. This dimer can be considered the fundamental "node" or "building block" in the extended crystal lattice.
Extended Network Formation
The overall topology of the crystalline material is determined by how these primary dimers pack together. This packing is governed by weaker, secondary interactions such as C-H···O hydrogen bonds, and π-π stacking between the aromatic rings. The flexibility of the ether linkage allows the molecule to contort, facilitating efficient packing and maximizing these weaker interactions. This can lead to the formation of various supramolecular architectures, including one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
Caption: Hierarchical assembly of supramolecular structures.
Section 5: Applications in Research and Development
The unique structural features of 4-(4-carboxyphenoxy)benzoic acid and its analogues make them valuable in several advanced applications.
High-Performance Polymers
This class of molecules serves as a key monomer in the synthesis of high-performance polymers such as polyesters, polyamides, and liquid crystal polymers (LCPs).[1][3][5] The rigid aromatic units and the stable ether linkage contribute to materials with exceptional thermal stability, mechanical strength, and chemical resistance. These polymers are utilized in demanding environments within the aerospace, automotive, and electronics industries.[1]
Drug Development and Delivery
In the pharmaceutical realm, these molecules are of interest for two primary reasons:
-
As Scaffolds for Active Pharmaceutical Ingredients (APIs): The benzoic acid moiety is a common feature in many drugs. The diaryl ether structure can serve as a semi-flexible scaffold for positioning pharmacophores in the correct orientation to interact with biological targets.
-
As Linkers for Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity, making them promising candidates for drug delivery systems. Dicarboxylic acids like 4-(4-carboxyphenoxy)benzoic acid act as the organic "linker" or "strut" that connects metal ions or clusters. The length and flexibility of the linker are critical in determining the pore size and overall topology of the MOF, which in turn controls the loading and release kinetics of encapsulated drug molecules.[13]
Conclusion
While direct experimental data for 4-[(4-carboxyphenoxy)methyl]benzoic acid is limited, a thorough analysis of its close analogue, 4-(4-carboxyphenoxy)benzoic acid, provides a comprehensive and actionable framework for its study. The principles of molecular structure, supramolecular topology, synthesis, and characterization detailed in this guide are directly transferable. The inherent properties of these ether-linked dicarboxylic acids—conformational flexibility, robust hydrogen-bonding capabilities, and thermal stability—position them as highly versatile building blocks for the next generation of advanced materials and therapeutic systems. This guide serves as a foundational resource to empower researchers and developers in harnessing the potential of this important class of molecules.
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